(4-ethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
This compound contains several functional groups, including an ethoxy group, a phenyl group, an imidazole ring, and a piperazine ring . Imidazole rings are five-membered heterocyclic rings containing two non-adjacent nitrogens and a carbonyl group . Piperazine rings are six-membered rings containing two nitrogen atoms. These groups are often found in a variety of applications, including natural products, medicine, and agriculture .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The imidazole and piperazine rings would likely be planar due to the nature of their bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the ethoxy group could potentially undergo reactions such as deprotonation or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Scientific Research Applications
Antimicrobial Activity
Compounds structurally similar to (4-ethoxyphenyl)(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride have been synthesized and evaluated for their antimicrobial efficacy. For instance, studies on pyridine derivatives have demonstrated variable and modest activity against bacterial and fungal strains, emphasizing the potential of such compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011). Similarly, research on 1,2,4-triazole derivatives has identified compounds with good to moderate antimicrobial activities, further underscoring the therapeutic potential of these chemical frameworks (Bektaş et al., 2010).
Antagonistic Activity on G Protein-Coupled Receptors
The exploration of piperazine derivatives as antagonists of G protein-coupled receptors (GPRs) illustrates another application domain. Compounds featuring the piperazine moiety have shown promising results in functional assays, achieving subnanomolar potencies (Romero et al., 2012). This highlights the potential for developing new therapeutic agents targeting various physiological and pathological processes mediated by GPRs.
Synthesis and Application in Pharmaceutical Analysis
The synthesis of specific piperazine and piperidine derivatives for pharmaceutical analysis underscores the relevance of these chemical structures in drug development and quality control. For example, the development of ion-selective electrodes for ketoconazole underscores the importance of such compounds in enhancing analytical methodologies within pharmaceutical sciences (Shamsipur & Jalali, 2000).
Novel Anticonvulsant Agents
Research into new anticonvulsant drugs has led to the synthesis of compounds with piperazine cores, demonstrating the role of such structures in the development of treatments for neurological disorders (Severina et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2.ClH/c1-3-20-10-9-19-18(20)22-13-11-21(12-14-22)17(23)15-5-7-16(8-6-15)24-4-2;/h5-10H,3-4,11-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLQFNMVAIXAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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